molecular formula C2H3O2S- B14668373 Carbonothioic acid, O-methyl ester CAS No. 44204-02-6

Carbonothioic acid, O-methyl ester

Cat. No.: B14668373
CAS No.: 44204-02-6
M. Wt: 91.11 g/mol
InChI Key: YUGAPOVDMHKYAG-UHFFFAOYSA-M
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Description

Carbonothioic acid, O-methyl ester, also known as methyl xanthate, is an organic compound with the formula CH₃OCS₂H. It belongs to the class of xanthates, which are esters of xanthic acid. This compound is primarily used in the mining industry as a flotation agent to separate valuable minerals from ores. It is also used in organic synthesis and as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonothioic acid, O-methyl ester can be synthesized through the reaction of carbon disulfide (CS₂) with methanol (CH₃OH) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

CS2+CH3OH+NaOHCH3OCS2Na+H2O\text{CS}_2 + \text{CH}_3\text{OH} + \text{NaOH} \rightarrow \text{CH}_3\text{OCS}_2\text{Na} + \text{H}_2\text{O} CS2​+CH3​OH+NaOH→CH3​OCS2​Na+H2​O

The sodium salt of the ester (sodium methyl xanthate) is then acidified to yield the free ester:

CH3OCS2Na+HClCH3OCS2H+NaCl\text{CH}_3\text{OCS}_2\text{Na} + \text{HCl} \rightarrow \text{CH}_3\text{OCS}_2\text{H} + \text{NaCl} CH3​OCS2​Na+HCl→CH3​OCS2​H+NaCl

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactors where carbon disulfide and methanol are continuously fed into the system along with a base. The reaction mixture is then processed to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic acid, O-methyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester under basic conditions.

Major Products

    Oxidation: Disulfides (e.g., dimethyl disulfide).

    Reduction: Thiols (e.g., methanethiol).

    Substitution: Corresponding substituted products (e.g., methyl xanthate derivatives).

Scientific Research Applications

Carbonothioic acid, O-methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various xanthate derivatives.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Widely used in the mining industry as a flotation agent to enhance the separation of valuable minerals from ores.

Mechanism of Action

The mechanism by which carbonothioic acid, O-methyl ester exerts its effects involves the formation of a complex with metal ions. In the mining industry, it adsorbs onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase by flotation. In biological systems, it can interact with thiol groups in proteins, leading to enzyme inhibition or modification.

Comparison with Similar Compounds

Similar Compounds

    Carbonodithioic acid, O,S-diethyl ester: Another xanthate ester with similar properties but different alkyl groups.

    Carbonodithioic acid, O-ethyl ester: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

Carbonothioic acid, O-methyl ester is unique due to its specific reactivity and applications in both industrial and scientific contexts. Its ability to form stable complexes with metal ions makes it particularly valuable in mineral processing and organic synthesis.

Properties

CAS No.

44204-02-6

Molecular Formula

C2H3O2S-

Molecular Weight

91.11 g/mol

IUPAC Name

methoxymethanethioate

InChI

InChI=1S/C2H4O2S/c1-4-2(3)5/h1H3,(H,3,5)/p-1

InChI Key

YUGAPOVDMHKYAG-UHFFFAOYSA-M

Canonical SMILES

COC(=O)[S-]

Origin of Product

United States

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